molecular formula C9H7ClF2O3 B1427955 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid CAS No. 1249203-61-9

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid

Cat. No. B1427955
M. Wt: 236.6 g/mol
InChI Key: YLVNDPGXBGIPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 5-Chloro-2-methoxyphenylboronic acid, which shares a similar structure, can be prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, has been reported. It has a linear formula of ClC6H3(OCH3)B(OH)2 and a molecular weight of 186.40 .


Chemical Reactions Analysis

5-Chloro-2-methoxyphenylboronic acid, a compound with a similar structure, has been used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Chloro-2-methoxyphenylboronic acid, include a melting point of 134-141 °C (lit.) . Another similar compound, (5-Chloro-2-methoxyphenyl)acetic acid, has a density of 1.3±0.1 g/cm3, a boiling point of 323.5±27.0 °C at 760 mmHg, and a flash point of 149.4±23.7 °C .

Scientific Research Applications

Synthesis of Herbicides

  • Compounds similar to 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid are used in the synthesis of herbicides. A study detailed the synthesis of a related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, as an intermediate in herbicide production (Zhou Yu, 2002).

Precursor for Biologically Active Compounds

  • Difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides and used as precursors for other biologically active compounds, including 3,3‐Difluoroazetidinones (Bordeau et al., 2006).

Protecting Group for Carboxylic Acids

  • Certain esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , are used as acid- and base-stable protecting groups for carboxylic acids. These esters can be deprotected solvolytically with trifluoroacetic acid (Kurosu et al., 2007).

Synthesis of Novel Compounds

  • The synthesis of novel indole-benzimidazole derivatives using related compounds demonstrates their role in creating unique chemical structures (Wang et al., 2016).

Fluorescence Quenching Studies

  • Fluorescence quenching studies of compounds such as 5-chloro-2-methoxyphenylboronic acid indicate their application in understanding the mechanisms of fluorescence and interaction with other molecules (Geethanjali et al., 2015).

Synthesis of Chromene and Furan Derivatives

  • The synthesis of chromene and furan derivatives from related compounds demonstrates their utility in producing diverse chemical structures (Pimenova et al., 2003).

Safety And Hazards

Safety data for a similar compound, 5-Chloro-2-methoxyphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNDPGXBGIPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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